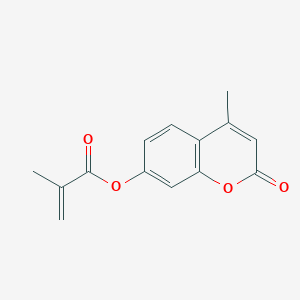

7-Methacryloyloxy-4-methylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H12O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-7H,1H2,2-3H3 |

InChI Key |

KLDJNCWDBIOYDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 7 Methacryloyloxy 4 Methylcoumarin

Historical Evolution of Coumarin (B35378) Core Functionalization Strategies

The coumarin core, a benzopyrone structure, has long been a subject of extensive research due to its prevalence in natural products and its wide range of biological activities. nih.govnih.gov Historically, the synthesis of the coumarin nucleus itself has been achieved through several classic reactions, including the Perkin, Pechmann, Knoevenagel, and Claisen condensations. mdpi.comresearchgate.net The Pechmann reaction, in particular, is a widely used method for synthesizing 7-hydroxy-4-methylcoumarin, the direct precursor to 7-Methacryloyloxy-4-methylcoumarin. slideshare.netslideshare.net This reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. researchgate.netslideshare.net

Over the years, research has focused on the functionalization of the coumarin scaffold to modulate its physicochemical and biological properties. nih.gov Early strategies often involved electrophilic substitution reactions on the aromatic ring, with the positions of substitution being directed by the existing functional groups. The introduction of various substituents at different positions of the coumarin nucleus has been explored to develop compounds with diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. nih.gov More recent advancements have centered on developing regioselective methods to introduce functional groups at specific positions, thereby enabling the synthesis of highly tailored coumarin derivatives. nih.govthieme.de This evolution towards precise molecular architecture has been crucial for the development of specialized coumarin-based materials, such as the title compound.

Targeted Synthesis Routes for this compound and Analogues

The primary and most documented method for synthesizing this compound is through the esterification of its precursor, 7-hydroxy-4-methylcoumarin. researchgate.net This targeted approach ensures the introduction of the polymerizable methacryloyl group at the desired 7-position of the coumarin core.

Esterification Reactions for Hydroxyl-Functionalized Coumarins

The synthesis of this compound is most commonly achieved by reacting 7-hydroxy-4-methylcoumarin with methacryloyl chloride in the presence of a base. researchgate.net This reaction is a classic example of esterification, where the hydroxyl group of the coumarin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride.

A typical procedure involves dissolving 7-hydroxy-4-methylcoumarin in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and adding a base to deprotonate the hydroxyl group, making it a more potent nucleophile. patsnap.com An aqueous solution of a base like potassium hydroxide (B78521) is often used. patsnap.com The reaction is typically carried out at a low temperature, such as in an ice bath, to control the reaction rate and minimize side reactions. The methacryloyl chloride is then added dropwise to the reaction mixture. To enhance the reaction efficiency, a phase transfer catalyst like polyethylene (B3416737) glycol (PEG) can be employed. patsnap.com The reaction is often conducted under an inert atmosphere, such as nitrogen, to prevent unwanted reactions with atmospheric oxygen.

The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). slideshare.net Upon completion, the product is typically isolated by extraction and then purified.

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Atmosphere | Typical Temperature |

| 7-hydroxy-4-methylcoumarin | Methacryloyl chloride | Potassium hydroxide | Tetrahydrofuran (THF) | Polyethylene glycol (PEG) | Inert (Nitrogen) | 0°C (Ice Bath) |

Regioselective Derivatization Approaches

While the esterification of 7-hydroxy-4-methylcoumarin is inherently regioselective due to the single reactive hydroxyl group, the broader field of coumarin chemistry has seen significant advancements in regioselective derivatization. nih.govthieme.de These methods are crucial when multiple reactive sites are present on the coumarin ring. For instance, visible-light-induced photocatalytic decarboxylative alkylation has been developed for the regioselective functionalization of the C3 position of coumarins. nih.gov Another approach involves a rhodium-catalyzed C-H alkenylation reaction directed by a phenylmethyl sulfoximine (B86345) group to achieve regioselective modification at the C4 position. bohrium.com

Although not directly applied in the most common synthesis of this compound, these advanced regioselective techniques highlight the sophisticated control that can be achieved in modifying the coumarin scaffold. This opens up possibilities for creating a wide array of functionalized coumarin monomers with unique properties for various applications in materials science. mdpi.com

Advanced Purification and Isolation Techniques for Monomer Preparation

The purity of this compound is critical for its successful polymerization and the final properties of the resulting polymer. christycatalytics.comdtic.mil Therefore, after synthesis, the crude product must undergo rigorous purification to remove unreacted starting materials, byproducts, and any polymerization inhibitors.

Commonly, the purification process begins with an aqueous workup to remove water-soluble impurities. This is followed by techniques such as column chromatography over silica (B1680970) gel, which is highly effective in separating the desired product from other components based on their polarity.

Recrystallization is another powerful purification method. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals of this compound, while impurities remain in the mother liquor. dtic.mil

For polymerizable monomers, it is also crucial to remove any traces of polymerization inhibitors that may have been present in the starting materials or formed during the reaction. This can be achieved by passing the monomer solution through a column packed with an appropriate adsorbent. christycatalytics.com

The final purity of the monomer is typically confirmed by analytical techniques such as:

Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the characteristic functional groups, such as the ester carbonyl and the methacrylate (B99206) double bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) to verify the chemical structure and the position of the substituents on the coumarin core.

High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.

| Purification Technique | Purpose | Typical Solvents/Materials |

| Column Chromatography | Separation based on polarity | Silica gel, mixtures of hexane (B92381) and ethyl acetate (B1210297) |

| Recrystallization | Removal of impurities based on solubility differences | Ethanol, methanol |

| Adsorbent Treatment | Removal of polymerization inhibitors | Alumina, specialized adsorbents |

By employing these advanced purification and isolation techniques, a high-purity grade of this compound can be obtained, which is essential for its use in the synthesis of well-defined polymers with predictable properties. jst.go.jp

Photophysical and Spectroscopic Investigations of 7 Methacryloyloxy 4 Methylcoumarin

Free Radical Polymerization

Free radical polymerization is the most common method used to polymerize MAOMC. This process is typically initiated by thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. ekb.eg The polymerization can be carried out in solution, using solvents like dimethylformamide (DMF) or toluene. researchgate.netekb.eg Through this technique, poly(7-methacryloyloxy-4-methylcoumarin) homopolymers can be synthesized. ekb.eg

Copolymerization with Various Monomers

A significant advantage of MAOMC is its ability to be copolymerized with a wide array of other vinyl monomers. This allows for the precise tuning of the resulting polymer's properties. Common comonomers include:

Acrylamides: Such as N-tert-butylacrylamide (NTB). specificpolymers.com

N-vinyl pyrrolidone (NVP): To create copolymers with enhanced water solubility and biocompatibility. researchgate.netspecificpolymers.com

Fluorinated methacrylates: For applications requiring specific optical or surface properties. specificpolymers.com

Vinyl acetate (B1210297) (VA): To modify the mechanical and thermal properties of the polymer. ekb.eg

Octadecyl 4-(methacryloyloxy)benzoate (OMAOB): Used to create copolymers with applications in modifying the rheology of crude oil. ekb.eg

Methyl acrylate (B77674) (MA): A common comonomer for creating acrylic copolymers. researchgate.net

The composition of the resulting copolymers can be controlled by the feed ratio of the monomers, and the monomer reactivity ratios can be determined using methods like the Fineman-Ross and Kelen-Tudos methods. researchgate.net The ability to create a diverse range of copolymers significantly broadens the application scope of this versatile coumarin-based monomer.

Applications in Materials Science

The unique combination of fluorescence, photoreactivity, and polymerizability makes this compound (MAOMC) a valuable building block for a wide range of advanced materials. Its incorporation into polymer chains imparts specific and desirable functionalities.

Polymerization Kinetics and Mechanistic Studies of 7 Methacryloyloxy 4 Methylcoumarin Systems

Fluorescent Probes and Sensors

Polymers containing coumarin (B35378) moieties are extensively explored for their use as fluorescent sensors. nih.gov The fluorescence of the coumarin unit can be sensitive to the local environment, including polarity and the presence of specific analytes. mdpi.com This has led to the development of coumarin-based polymeric sensors for the detection of metal ions, such as copper (II) and mercury (II). nih.gov While the provided information does not detail specific sensor applications for MAOMC itself, the general principles of coumarin-based sensing are well-established. For instance, some coumarin derivatives have been investigated for detecting hypochlorite (B82951) ions, which are important reactive oxygen species in biological systems. mdpi.com

Photoresponsive and Smart Materials

One of the most significant applications of MAOMC is in the creation of photoresponsive or "smart" materials. specificpolymers.com This functionality stems from the ability of the coumarin group to undergo a reversible [2+2] photodimerization reaction upon exposure to UV light of specific wavelengths. researchgate.netresearchgate.net This reversible crosslinking allows for the development of:

Self-healing materials: Where damage can be repaired by exposure to light. researchgate.netresearchgate.net

Shape-memory polymers: Materials that can be programmed to change shape in response to a light stimulus. researchgate.netresearchgate.net

Injectable smart gels: Hydrogels that can be crosslinked in situ using light, which is particularly useful for biomedical applications. specificpolymers.com

Optical data storage: The photoreversible nature of the coumarin dimerization can be harnessed for high-density data storage.

Biomedical Applications

The biocompatibility and functional properties of MAOMC-containing polymers have opened up numerous avenues in the biomedical field. specificpolymers.com These include:

Tissue Engineering: Coumarin-modified materials are being investigated for use as scaffolds that can support cell growth and tissue regeneration. researchgate.netresearchgate.net The ability to photocrosslink these materials allows for the creation of complex, 3D structures.

Drug Delivery Systems: The photoresponsive nature of these polymers can be used to create drug delivery vehicles that release their payload upon exposure to light. nih.govresearchgate.netresearchgate.net

Bio-imaging: The inherent fluorescence of the coumarin moiety makes MAOMC-based polymers and nanoparticles suitable for use as probes in live-cell fluorescence imaging. specificpolymers.com

Industrial and Other Applications

Beyond the biomedical field, MAOMC and its polymers have found utility in various industrial applications:

Coatings: Polymers containing MAOMC are used to create coatings with antimicrobial and anti-fouling properties. researchgate.netspecificpolymers.com They are also being explored for multifunctional coatings that are pH-responsive and can be used for anti-counterfeiting purposes. specificpolymers.com

Crude Oil Rheology Modification: Copolymers of MAOMC, particularly with long-chain acrylates, have shown to be effective pour-point depressants, improving the flowability of waxy crude oil by reducing its viscosity. ekb.eg

Dye Lasers and Optical Materials: Coumarin derivatives, in general, are used as gain media in dye lasers and in the fabrication of various electro-optical and liquid crystalline materials. nih.govncsu.edu

Advanced Polymeric Materials and Architectures Derived from 7 Methacryloyloxy 4 Methylcoumarin

Design and Fabrication of Fluorescent Polymer Films and Coatings

The inherent fluorescence of the 4-methylcoumarin (B1582148) group makes MAMC an excellent candidate for the development of fluorescent polymer films and coatings. specificpolymers.com These materials are synthesized by incorporating MAMC into various polymer backbones, such as polyacrylates and polymethacrylates, through conventional polymerization techniques. researchgate.netresearchgate.net

Polymers incorporating 7-Methacryloyloxy-4-methylcoumarin exhibit distinct optoelectronic and luminescent characteristics. The coumarin (B35378) chromophore absorbs UV radiation, typically around 310 nm, and emits fluorescent light. ncku.edu.tw The intensity and wavelength of this emission can be influenced by the polymer matrix and the concentration of the MAMC monomer. For instance, copolymers of MAMC with various acrylates demonstrate that the photochemical reactions are affected by the copolymer composition and the wavelength of the irradiating light. ncku.edu.tw

The glass transition temperature (Tg) of the host polymer also plays a crucial role. In copolymers with a Tg above room temperature, the rate of photocrosslinking, a process that can alter the luminescent properties, is primarily dictated by the concentration of the coumarin chromophore. ncku.edu.tw Conversely, in polymers with a Tg near or below room temperature, the mobility of the polymer chains becomes the dominant factor influencing the rate of this photochemical reaction. ncku.edu.tw The efficiency of these photoreactions can be enhanced by using triplet photosensitizers like benzophenone (B1666685). ncku.edu.tw

Table 1: Factors Influencing Photochemical Reactions in MAMC-based Copolymers

| Factor | Influence on Photochemical Reactions |

| Copolymer Composition | Affects the rate and extent of photoreactions. |

| Irradiation Wavelength | 300 nm UV light is more efficient for photocrosslinking than 350 nm. |

| Photosensitizers | Triplet sensitizers like benzophenone can increase the rate of photocrosslinking. |

| Glass Transition Temp. | Determines the primary factor (chromophore content or chain mobility) influencing reaction rates. |

This table summarizes the key factors that modulate the photochemical behavior of copolymers containing this compound, based on research findings. ncku.edu.tw

The fluorescence of MAMC-containing polymers provides a basis for their use in optical sensing technologies. Changes in the local environment of the coumarin moiety, such as polarity or the presence of specific analytes, can lead to detectable shifts in fluorescence emission. This principle allows for the development of sensors for various chemical and biological species.

While direct applications of MAMC polymers in sensing are an active area of research, related coumarin derivatives have been successfully employed. For example, 7-amino-4-methylcoumarin (B1665955) has been utilized in a ratiometric sensing platform for the detection of copper ions (Cu2+). nih.gov This demonstrates the potential of the coumarin scaffold in creating sensitive and selective optical sensors. The integration of MAMC into polymer matrices offers the advantage of creating robust, film-based sensors suitable for a range of applications.

Development of Stimuli-Responsive Polymer Networks and Hydrogels

A key feature of this compound is its ability to undergo reversible [2+2] cycloaddition upon exposure to specific wavelengths of UV light. researchgate.net This photodimerization reaction forms cyclobutane (B1203170) rings between coumarin units, leading to the crosslinking of polymer chains. The process is reversible, as irradiation with a different, shorter wavelength of UV light can cleave these cyclobutane rings, breaking the crosslinks. researchgate.net This photo-controlled reversibility is the foundation for creating a variety of stimuli-responsive "smart" materials, including polymer networks and hydrogels. specificpolymers.com

The reversible crosslinking capability of MAMC has been harnessed to create materials with shape memory and self-healing properties. researchgate.netresearchgate.net In a shape memory polymer, a temporary shape can be set by crosslinking the material under deformation using UV light. Subsequent exposure to a different wavelength of UV light cleaves the crosslinks, allowing the material to return to its original, permanent shape.

Similarly, self-healing materials can be designed based on this photoreversible chemistry. When a scratch or crack occurs in a polymer film containing MAMC, exposing the damaged area to UV light can initiate the photodimerization of coumarin groups across the interface of the damage, effectively "healing" the material by forming new crosslinks. researchgate.netresearchgate.net For instance, polyacrylate latex films crosslinked with a coumarin derivative demonstrated that while thermal energy can enhance molecular mobility, the healing process requires UV light to trigger the photoreversible reaction of the coumarin moieties. researchgate.net The tensile strength of such films was observed to increase with the amount of the coumarin crosslinker up to a certain concentration. researchgate.net

The dynamic nature of the crosslinks in MAMC-based polymers opens up possibilities for creating reworkable and recyclable thermosets. 4tu.nl Traditional thermoset polymers have permanent, covalent crosslinks that prevent them from being reprocessed or recycled. In contrast, the photo-reversible crosslinks in MAMC polymers can be repeatedly formed and broken, allowing the material to be reshaped or dissolved for recycling. researchgate.netncku.edu.tw This approach combines the desirable mechanical properties of thermosets with the reprocessability of thermoplastics. 4tu.nl The ability to de-crosslink the polymer network on demand is a significant step towards more sustainable polymer systems. researchgate.net

Application in Advanced Lithographic and Patterning Technologies

The photoreactive nature of this compound makes it a valuable component in advanced lithographic and patterning processes. specificpolymers.com In photolithography, a light-sensitive material is used to create a patterned coating on a surface. The reversible photocrosslinking of MAMC-containing polymers can be exploited for this purpose.

By selectively exposing a film of an MAMC polymer to UV light through a photomask, specific areas can be crosslinked, altering their solubility. The unexposed, uncrosslinked regions can then be washed away with a solvent, leaving behind a patterned, crosslinked polymer film. The reversibility of the crosslinking also allows for the potential to erase and rewrite patterns on the same material. This capability is of interest for applications in data storage, microfabrication, and the creation of complex surface topographies.

Photoresist Formulation and Performance Evaluation

The development of photoresists based on this compound leverages the compound's capacity for photo-induced cross-linking. In this application, the coumarin group functions as a photosensitive cross-linker.

Formulation: A typical negative-tone photoresist formulation involves a copolymer of this compound with another monomer, such as methyl methacrylate (B99206) (MMA) or butyl methacrylate (BMA). mdpi.com The formulation is a multi-component system, generally comprising:

The Copolymer: The backbone of the resist, providing the primary film-forming and mechanical properties. The ratio of the coumarin-containing monomer to the comonomer is critical for tuning properties.

Photoacid Generator (PAG): While coumarin's cross-linking is often directly induced by UV light, in some advanced resist systems, a PAG could be employed to catalyze deprotection or cross-linking reactions upon exposure, enhancing sensitivity. The choice of PAG can influence resolution, line edge roughness (LER), and stability. researchgate.net

Base Quencher: An amine or other basic compound is often added in small quantities to control the diffusion of the acid generated by the PAG, which sharpens the image and improves pattern definition and stability. researchgate.net

Solvent: The components are dissolved in an appropriate organic solvent to allow for spin-coating onto a substrate.

Performance Evaluation: The performance of a coumarin-based photoresist is assessed by several key metrics. Upon irradiation with UV light at a wavelength greater than 300 nm, the coumarin moieties dimerize, causing the polymer to become cross-linked and insoluble in developer solvents. mdpi.comresearchgate.net This change in solubility is the basis for pattern formation. Key evaluation criteria include:

Dissolution Contrast: This measures the difference in the dissolution rate between the exposed (cross-linked) and unexposed regions of the resist. High contrast is essential for creating sharp, well-defined patterns. researchgate.net

Photosensitivity: This refers to the minimum energy dose (measured in mJ/cm²) required to induce the desired chemical change (cross-linking) in the resist.

Spectral Response: The change in the UV-Vis absorption spectrum is a primary method for evaluating the cross-linking reaction. A decrease in the absorbance peak corresponding to the coumarin chromophore's π–π* transition indicates the progress of the photodimerization. mdpi.comresearchgate.net

The table below summarizes the fundamental photochemical reaction used in these systems.

| Wavelength | Process | Effect on Polymer | Application |

| > 300 nm | Photodimerization | Cross-linking (Insolubilization) | Writing / Patterning |

| < 260 nm | Photocleavage | Reversal of Cross-linking (Solubilization) | Erasing / Repair |

This table illustrates the reversible photocycloaddition principle central to this compound polymer applications, as demonstrated in various studies. mdpi.comresearchgate.net

High-Resolution Patterning and Feature Definition

High-resolution patterning with photoresists derived from this compound is achieved through the spatial control of the photodimerization reaction. When a thin film of the polymer is exposed to UV light through a photomask, cross-linking occurs only in the illuminated areas.

The unexposed, un-cross-linked polymer is then washed away by a developer solvent, leaving behind a negative-tone pattern of the mask. The quality of these patterns is paramount and is defined by several factors:

Resolution: The smallest feature size that can be reliably reproduced. This is influenced by the polymer structure, the formulation, and the exposure wavelength.

Line Edge Roughness (LER): This refers to the deviation of a feature edge from a smooth, ideal shape. Lower LER is critical for the performance of microelectronic devices. The diffusion of reactive species within the resist is a profound factor affecting LER. researchgate.net

Pattern Profile: The shape of the sidewalls of the patterned features. Ideally, vertical sidewalls are desired for accurate pattern transfer to the underlying substrate.

The unique advantage of coumarin-based systems is the reversibility of the cross-linking reaction. Exposure of the cross-linked polymer to shorter-wavelength UV light (e.g., 254 nm) can cleave the dimer bonds, returning the polymer to its soluble state. researchgate.netresearchgate.net This property opens up possibilities for photo-healable or rewritable materials, where patterns can be erased and the material reused.

Polymeric Architectures for Optical Data Storage and Smart Device Integration

The same reversible photodimerization mechanism that enables photolithography also positions polymers of this compound as promising materials for optical data storage. nih.gov This technology aims to store vast amounts of information at high density by using light to alter the physical or chemical properties of a material.

In this context, the two distinct states of the coumarin moiety (monomer and dimer) can represent the "0" and "1" of a binary data bit.

Writing Data: A focused laser beam with a wavelength >300 nm is used to induce the photodimerization reaction at specific points within the polymer film, "writing" a bit of information. mdpi.com

Erasing Data: The written bits can be erased by exposing the film to a shorter wavelength of light (<260 nm), which cleaves the dimers and returns the coumarin units to their original state. mdpi.comresearchgate.net

Reading Data: The stored information can be read non-destructively. One advanced technique is Second Harmonic Generation (SHG) microscopy, which can detect the change in the material's nonlinear optical properties between the written (dimer) and unwritten (monomer) states. mdpi.comresearchgate.net

Research into copolymers of this compound (MAOMC) and methyl methacrylate (MMA) has demonstrated the feasibility of this approach. mdpi.com Thin films of these copolymers can be used as a recording medium.

The table below, based on data from studies on coumarin-based copolymers for optical data storage, outlines representative polymer compositions. mdpi.com

| Polymer ID | Comonomer | Coumarin Monomer | Monomer Ratio (n/m) |

| P13 | Methyl Methacrylate (MMA) | This compound | 1/3 |

| P17 | Butyl Methacrylate (BMA) | This compound | 1/3 |

| P18 | Methyl Methacrylate (MMA) | 7-Methacryloyloxycoumarin (unsubstituted) | 1/3 |

This table shows examples of copolymers synthesized for optical data storage applications, highlighting how the polymer backbone can be modified by changing the comonomer (e.g., MMA, BMA) or the coumarin derivative. mdpi.com

Beyond data storage, these photo-responsive polymers are integral to the development of "smart" devices. Their ability to change properties like solubility, cross-link density, and refractive index in response to a light stimulus is being explored for applications such as:

Smart Gels: Injectable hydrogels that can change their mechanical properties or release an encapsulated substance when exposed to light. specificpolymers.com

Responsive Coatings: Coatings that can alter their surface properties, such as wettability or adhesion, on demand using a light signal. specificpolymers.com

Microfluidic Valves: Using light to induce cross-linking in a specific channel of a microfluidic device to create a valve and control fluid flow.

The versatility of the methacrylate group allows for its incorporation into various polymer architectures, from simple linear copolymers to more complex star-shaped polymers or dendrimers, enabling fine-tuning of the material's properties for specific device integrations. specificpolymers.comnih.gov

Theoretical and Computational Investigations of 7 Methacryloyloxy 4 Methylcoumarin Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties, providing a fundamental understanding of a molecule's stability and reactivity. dergipark.org.trauctoresonline.org

The electronic reactivity of a molecule can be effectively described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

For coumarin (B35378) derivatives, DFT calculations show that the HOMO is typically localized over the coumarin ring, particularly the electron-rich benzene (B151609) part and the pyrone oxygen atom. The LUMO is generally distributed across the entire π-conjugated system, including the C=C bond of the pyrone ring. researchgate.net The introduction of the methacryloyloxy group at the 7-position and the methyl group at the 4-position influences the electron density distribution and the energies of these frontier orbitals.

The HOMO-LUMO energy gap is a key factor in predicting the molecule's behavior. A lower gap indicates that less energy is required to excite an electron from the ground state, which is relevant for its photochemical properties. nih.gov Theoretical studies on related coumarin molecules provide representative values for these quantum chemical parameters.

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for Coumarin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 1,2,4-triazin-3-amine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table presents data from related organic molecules to illustrate typical values obtained through DFT calculations. The specific values for 7-Methacryloyloxy-4-methylcoumarin would require a dedicated computational study.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules, allowing for the prediction of UV-Vis absorption and fluorescence spectra. researchgate.netresearchgate.net These calculations can determine the wavelengths of maximum absorption (λ_max) and the nature of the corresponding electronic transitions, such as π → π* or n → π*.

For coumarin derivatives, the main absorption band in the UV region, typically around 320 nm, is attributed to a π → π* transition within the cinnamoyl chromophore of the coumarin core. thaiscience.inforesearchgate.net TD-DFT calculations can predict this transition with good accuracy, correlating well with experimental spectra. nih.govijcrar.com The calculations also provide insights into how substituents affect the spectral properties. The electron-donating nature of the oxygen in the methacryloyloxy group at position 7 can lead to a red shift (a shift to a longer wavelength) in the absorption spectrum compared to the unsubstituted coumarin. thaiscience.info

Fluorescence properties are also predictable. After excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S₁) before emitting a photon to return to the ground state (S₀). TD-DFT can model the geometry of the S₁ state and calculate the energy of the emitted photon, thus predicting the fluorescence spectrum. For coumarins, fluorescence is often strong and is influenced by the molecular structure and solvent environment. researchgate.netresearchgate.net Computational models can help rationalize these effects by analyzing the changes in electron density and geometry upon excitation. researchgate.net

Molecular Dynamics (MD) Simulations for Polymerization and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can provide a detailed view of dynamic processes like polymerization and the formation of complex structures. rsc.org

MD simulations can be used to investigate the interactions and dynamics of MAOMC monomers in a solution or a melt. By modeling the system at an atomistic level, it is possible to understand how monomers interact with each other and with solvent molecules prior to polymerization. This includes studying diffusion coefficients, radial distribution functions, and the conformational preferences of the monomer.

A key feature of MAOMC is its ability to form cross-linked networks through the photodimerization of its coumarin moieties. acs.org MD simulations offer a powerful way to model this process. A general protocol for simulating the formation of thermoset polymers involves: rsc.org

System Preparation: Creating an initial simulation box containing the monomers (MAOMC and any co-monomers) and initiator molecules, equilibrated at a desired temperature and pressure.

Crosslinking Algorithm: A reactive algorithm is employed where, upon simulated UV irradiation, pairs of coumarin side chains that are within a certain cutoff distance and in a favorable orientation are identified.

Bond Formation: Covalent bonds are formed between these reactive pairs, mimicking the [2+2] cycloaddition reaction to create a cyclobutane (B1203170) bridge. The system is then re-equilibrated to relax the local stress induced by the new bond.

Network Growth: This process is repeated iteratively, increasing the crosslink density until a target conversion is reached, resulting in a fully formed three-dimensional polymer network.

These simulations can predict important properties of the final network, such as the glass transition temperature, mechanical modulus, and swelling behavior, providing a link between the monomer structure and the macroscopic properties of the material. rsc.org This approach is invaluable for designing materials with specific, tunable properties.

Quantum Chemical Modeling of Photochemical Reaction Pathways

The photo-crosslinking of MAOMC is driven by the [2+2] cycloaddition of the coumarin rings, a reversible photochemical reaction. researchgate.net Quantum chemical methods, particularly DFT and more advanced multireference methods, are essential for modeling the reaction pathway and understanding its mechanism.

The process begins with the absorption of a UV photon (λ > 310 nm), which promotes a coumarin molecule from its ground state (S₀) to an excited singlet state (S₁). It may then undergo intersystem crossing to a more stable triplet state (T₁). The excited molecule (in either the S₁ or T₁ state) can then react with a ground-state coumarin molecule.

Quantum chemical calculations can map the potential energy surface for this reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the two separate coumarin molecules and the final cyclobutane dimer product.

Identifying Intermediates and Transition States: Searching for any intermediates (like exciplexes) and locating the transition state structures that connect the reactants to the product on the excited-state potential energy surface.

Calculating Reaction Barriers: Determining the energy barriers for the reaction, which provides insight into the reaction kinetics and quantum yield.

These models can clarify the stereochemistry of the dimerization, explaining why certain isomers of the cyclobutane dimer are preferentially formed. By understanding the detailed mechanism of this photochemical reaction, it is possible to optimize reaction conditions and design more efficient photoresponsive materials. researchgate.net

Excited State Potential Energy Surfaces and Reaction Coordinates

The photochemical reactivity of coumarin derivatives is governed by the nature of their electronic excited states. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and Resolution of Identity Coupled Cluster (RI-CC2) have been employed to investigate the excited state properties of the core 4-methylcoumarin (B1582148) chromophore, providing a foundational understanding applicable to the 7-methacryloyloxy derivative. nih.gov

Studies on the closely related 7-hydroxy-4-methylcoumarin (7H4MC) reveal that upon absorption of light, the molecule is promoted to a low-lying singlet excited state (S1), which is primarily of a ππ* character. nih.govresearchgate.net Computational analyses, including TD-DFT/B3LYP calculations, have been used to map the potential energy surfaces of these excited states. nih.gov These calculations show that the geometry of the molecule can change significantly in the excited state compared to the ground state. For instance, analysis of 7-hydroxy-4-methylcoumarin in aqueous solution indicates that C–OH bonds may contract while O–H bonds stretch, suggesting the possibility of excited-state hydrogen transfer (ESHT) to solvent molecules. rsc.org

Furthermore, natural charge analysis manifests an intramolecular charge transfer (ICT) character in the S1 state of the coumarin chromophore. rsc.org This means that upon excitation, there is a redistribution of electron density within the molecule. The solvent environment plays a crucial role in modulating these excited states. Calculations using the Polarizable Continuum Model (PCM) show that the polarity of the solvent can alter the energy levels, influencing the character of the excitation and subsequent fluorescence transitions. nih.gov While these specific calculations were performed on the 7-hydroxy analog, the fundamental ππ* transition and ICT character are inherent to the coumarin ring system and are central to the behavior of this compound.

Table 1: Summary of Computational Investigations on Related Coumarin Excited States

| Compound Studied | Computational Method | Key Findings |

| 7-hydroxy-4-methylcoumarin (7H4MC) | TD-DFT/B3LYP, RI-CC2, PCM | The lowest singlet excited state (S1) is of ππ* character; solvent polarity influences transition energies. nih.gov |

| 7-hydroxy-4-methylcoumarin (7H4MC) | DFT/EFP, SS-TDDFT | Calculations suggest intramolecular charge transfer (ICT) in the S1 state and the potential for excited-state hydrogen transfer in protic solvents. rsc.org |

| 7-hydroxy-4-methylcoumarin (7H4MC) | Not specified | Light absorption populates a locally excited S1 (ππ*) state, with non-radiative decay sensitive to solvent polarity and hydrogen bonding. researchgate.net |

Mechanistic Insights into Photodimerization and Photoreversibility

The most significant photochemical reaction of this compound is its reversible photodimerization. This process involves a [2+2] cycloaddition reaction between the electron-rich double bond in the pyrone ring of two adjacent coumarin moieties. researchgate.net This reaction is highly dependent on the wavelength of UV irradiation.

Photodimerization: The dimerization, or photocrosslinking, is induced by irradiation with UV light of wavelengths greater than 300 nm or 350 nm. ncku.edu.tw This cycloaddition reaction results in the formation of a cyclobutane ring, which covalently links the two coumarin units. researchgate.net This process leads to a decrease in the characteristic UV absorbance of the coumarin chromophore around 310 nm. ncku.edu.tw The reaction rate can be significantly increased by the presence of a triplet photosensitizer, such as benzophenone (B1666685). ncku.edu.tw This suggests that the reaction can proceed efficiently through the triplet excited state of the coumarin moiety. Upon absorption of light, the coumarin molecule reaches the singlet excited state (S1), can then undergo intersystem crossing to the triplet state (T1), which then reacts with a ground-state coumarin molecule to form the dimer.

Photoreversibility: The photodimer is not permanently stable and can be cleaved back to the original coumarin monomers. This photocleavage reaction is induced by irradiation with shorter wavelength UV light, typically at 254 nm. ncku.edu.tw This process breaks the cyclobutane ring, restoring the two independent coumarin chromophores and their original UV absorption properties. This reversible "open-close" mechanism allows for the development of smart materials where properties can be controlled by light.

Table 2: Wavelength Control of this compound Photochemistry

| Process | Inducing Wavelength | Molecular Change |

| Photodimerization (Crosslinking) | >300 nm or 350 nm | Formation of a cyclobutane bridge between two coumarin rings via [2+2] cycloaddition. ncku.edu.tw |

| Photocleavage (Reversion) | 254 nm | Scission of the cyclobutane ring, regenerating the two original coumarin monomers. ncku.edu.tw |

Structure-Property Relationship Elucidation through Computational Methods

Computational methods are instrumental in elucidating the relationship between the specific chemical structure of this compound and its functional properties. These methods can range from quantum chemical calculations of reaction energies to molecular dynamics simulations of polymer chains.

The dual functionality of this monomer is a direct result of its molecular architecture.

Coumarin Moiety : The coumarin core is the photoactive component. Its ability to undergo [2+2] cycloaddition is the basis for its use in photo-responsive materials. researchgate.net Computational studies on related systems help quantify the stability of the resulting dimers and the energy barriers for the forward and reverse reactions. researchgate.net

Methacryloyloxy Group : This group serves two primary purposes. First, it provides the polymerizable functionality, allowing the monomer to be incorporated into copolymers. Second, it acts as a linker between the polymer backbone and the photoactive coumarin unit, influencing the mobility and accessibility of the chromophore for dimerization. The properties of the final polymer, such as its glass transition temperature (Tg), can affect the efficiency of the photocrosslinking reaction by influencing the chain segmental mobility. ncku.edu.tw

4-methyl Group : This group is known to enhance the structural stability of the coumarin ring system.

Computational studies on related coumarin derivatives showcase the power of these methods. For example, molecular dynamics (MD) simulations have been used to study the structure, density, and stability of self-assembled monolayers of 7-mercapto-4-methylcoumarin (B161817) on gold surfaces, providing insight into molecule-surface interactions. chemrxiv.org In a different approach, machine learning algorithms, trained on experimental data and quantum chemistry calculations, have been used to predict thermochemical properties like the standard molar enthalpy of formation for compounds such as 7-methoxy-4-methylcoumarin. nih.gov These examples demonstrate how computational tools can build a quantitative understanding of how specific structural features dictate the macroscopic properties and behavior of materials derived from this compound.

Table 3: Structure-Function Relationships in this compound

| Molecular Component | Function/Property | Supporting Evidence/Insight |

| Coumarin Core | Photochemical reactivity (dimerization/cleavage) | Undergoes [2+2] cycloaddition upon UV exposure, enabling reversible crosslinking. researchgate.net |

| Methacryloyloxy Group | Polymerizability and linkage | Allows for copolymerization; influences thermal stability and mechanical properties of the resulting polymer. |

| Methyl Group (at C4) | Structural stabilization | Increases the stability of the coumarin structure. |

| Entire Monomer in Polymer | Rheology modification | The presence of aromatic units and aliphatic chains in copolymers influences properties like pour-point depression in crude oil. ekb.eg |

Advanced Characterization Techniques for Polymer Architecture and Mechanistic Elucidation Excluding Basic Identification

Molecular Weight and Distribution Analysis by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight (MW) and polydispersity index (PDI) of polymers. This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones, allowing for the determination of the entire molecular weight distribution.

For polymers incorporating MAMC, SEC is routinely used to assess the outcome of polymerization. In studies involving the copolymerization of a related monomer, 7-acryloyloxy-4-methyl coumarin (B35378) (AOMC), GPC was employed to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI. mdpi.com One key finding in such systems is that the average molecular weight of the resulting copolymer can be influenced by the monomer feed ratio; for instance, it was observed to decrease as the AOMC content in the copolymer increased. mdpi.com

The coumarin moiety in MAMC possesses a strong UV chromophore, which makes a UV detector particularly effective for SEC analysis, allowing for selective detection of the coumarin-containing polymer chains. When MAMC is copolymerized with a monomer that has a different or no UV absorbance, a dual-detector setup (e.g., UV and Refractive Index detectors) can provide information on the copolymer composition across the molecular weight distribution.

Table 1: Illustrative SEC/GPC Data for Coumarin-Containing Copolymers This table presents hypothetical data based on typical results reported for similar polymer systems, as specific numerical values for MAMC polymers are not consistently published across literature.

| Copolymer System | Mole Fraction of Coumarin Monomer in Feed | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| P(MAMC-co-MMA) | 0.1 | 25,000 | 45,000 | 1.8 |

| P(MAMC-co-MMA) | 0.3 | 22,500 | 41,600 | 1.85 |

| P(MAMC-co-MMA) | 0.5 | 19,000 | 37,000 | 1.95 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the chemical structure, connectivity, and architecture of MAMC-based polymers.

¹H and ¹³C NMR spectroscopy are used to confirm the successful polymerization of MAMC and to determine the composition of its copolymers. The ¹H NMR spectrum of the MAMC monomer displays characteristic signals for its various protons. irdg.org

Table 2: Characteristic ¹H NMR Chemical Shifts for 7-Methacryloyloxy-4-methylcoumarin Monomer (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Methacrylate (B99206) CH₃ | ~2.08 |

| Coumarin 4-CH₃ | ~2.43 |

| Methacrylate CH₂ (vinylic) | ~5.78 and ~6.35 |

| Coumarin H-3 | ~6.28 |

Upon polymerization, the sharp vinylic proton signals of the methacrylate group at ~5.78 and ~6.35 ppm disappear, and a broad signal corresponding to the polymer backbone appears, confirming the conversion of the monomer.

In copolymers, such as those of MAMC and N-tert-butylacrylamide (NTB), ¹H NMR is used to calculate the copolymer composition. mdpi.com This is achieved by integrating the signals corresponding to the unique protons of each monomer unit—for instance, the aromatic protons of the coumarin ring for MAMC and the tert-butyl protons for NTB—and comparing their relative areas. researchgate.net This analysis allows for the determination of monomer reactivity ratios, which describe how readily each monomer adds to the growing polymer chain. mdpi.com Similarly, homopolymers and copolymers of MAMC with vinyl acetate (B1210297) have been characterized using ¹H and ¹³C NMR to confirm their structures. nist.gov

For more complex polymer architectures, such as branched polymers, star polymers, or block copolymers where 1D NMR spectra may be crowded and overlapping, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of ¹³C signals based on their attached protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. acs.org For a complex MAMC-containing polymer, this would help differentiate various methyl and methylene (B1212753) groups within the polymer structure.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). acs.org It is exceptionally powerful for establishing connectivity within the polymer. For example, in a branched polymer, HMBC could show a correlation from a proton on a branch point to carbons in the main chain, helping to elucidate the branch structure. It can also confirm the linkage between monomer units by showing correlations across the newly formed single bonds.

While specific 2D NMR studies on complex MAMC polymers are not widely published, the application of these standard techniques is a logical step for detailed microstructural analysis.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Reaction Monitoring

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. They are highly effective for monitoring chemical reactions and characterizing structural changes in polymers.

The kinetics of the free-radical polymerization of MAMC can be monitored in-situ using vibrational spectroscopy, particularly Raman spectroscopy. irdg.org The key is to track the consumption of the methacrylate C=C double bond.

In a typical setup, the Raman spectrum of the reaction mixture is recorded over time. The intensity of the C=C stretching band of the methacrylate group, typically found around 1635-1640 cm⁻¹, is monitored. mdpi.com This peak's intensity is directly proportional to the monomer concentration. To correct for variations in sample volume or laser power, the intensity of the reaction peak is normalized against an internal standard peak that does not change during the reaction, such as the skeletal stretching of the coumarin ring or a C=O stretching vibration. The degree of monomer conversion at any given time (p) can then be calculated using the following equation:

p(t) = 1 - [ (I₁₆₄₀ / I_ref)_t / (I₁₆₄₀ / I_ref)_t=0 ]

where I₁₆₄₀ is the intensity of the methacrylate C=C peak and I_ref is the intensity of the reference peak. This method allows for the real-time tracking of polymerization rates under various conditions. mdpi.comnist.gov

A key feature of the MAMC monomer is the photosensitivity of its coumarin moiety. Upon irradiation with UV light (typically >300 nm), the C3=C4 double bond of the coumarin pyrone ring can undergo a [2+2] cycloaddition reaction with another coumarin molecule, forming a cyclobutane (B1203170) bridge. In a polymer, this reaction leads to cross-linking. This reversible photodimerization is the basis for many applications in photo-responsive materials.

FTIR and Raman spectroscopy are ideal for monitoring this structural change. The photodimerization process can be followed by observing the decrease in the intensity of vibrational bands associated with the coumarin C=C bond.

Table 3: Key FTIR Peak Changes During Photodimerization of Coumarin Moieties

| Wavenumber (cm⁻¹) | Vibrational Mode | Change upon UV (>300 nm) Irradiation |

|---|---|---|

| ~1720 | C=O stretch (lactone) | Minor shift or broadening |

| ~1610 | C=C stretch (aromatic/pyrone) | Decrease in intensity |

| ~980 | C-H out-of-plane bend (vinyl) | Decrease in intensity |

Studies on poly(7-methacryloyloxycoumarin) thin films have used FTIR to characterize the photoinduced anisotropy resulting from exposure to linearly polarized UV light. researchgate.net The cleavage of the cyclobutane dimers, which can be induced by irradiation with shorter wavelength UV light (e.g., <290 nm), can also be monitored by the reappearance of the characteristic coumarin double bond absorptions in the FTIR spectrum, confirming the reversibility of the cross-linking. researchgate.net

Electron Microscopy for Morphological and Nanoscale Characterization of Materials

Electron microscopy provides unparalleled insight into the micro and nanoscale features of polymeric materials, revealing details about their surface and internal structures that govern their macroscopic behavior.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. In the context of polymers containing this compound, SEM can be employed to analyze the surface morphology of films, fibers, or particles. For instance, in the development of coatings or functional surfaces, SEM can reveal information about surface roughness, porosity, and the presence of any surface-level defects.

The analysis of polymeric microspheres, such as those based on methacrylic acid, by SEM allows for the detailed observation of particle shape, size distribution, and surface texture. researchgate.net For polymers of this compound, SEM could be similarly used to assess the morphology of particles prepared by methods like precipitation polymerization. The surface features observed can be critical in applications such as drug delivery or as support materials, where particle size and surface area are key parameters.

In a hypothetical study on a copolymer of this compound and a functional comonomer, SEM analysis could yield data on the surface morphology as a function of the comonomer ratio.

| Copolymer Composition (molar % 7-MMC) | Observed Surface Morphology | Average Particle Size (μm) |

| 100% | Smooth, non-porous surface | 5.2 ± 0.8 |

| 75% | Slightly roughened surface with some agglomeration | 4.5 ± 1.2 |

| 50% | Porous and irregular surface with distinct particles | 3.8 ± 0.9 |

| 25% | Highly porous, interconnected particulate structure | 2.5 ± 0.7 |

This table is illustrative and presents hypothetical data for copolymers of this compound to demonstrate the utility of SEM in characterizing surface topography.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is utilized to investigate the internal structure of thin polymer films or nanoparticles. For copolymers containing this compound, TEM is invaluable for visualizing nanoscale features such as phase separation, the dispersion of nanoparticles, or the morphology of self-assembled structures.

In research on block copolymers, TEM has been used to confirm the formation of specific morphologies, such as vesicles. acs.org For example, in a block copolymer of a 7-acryloyloxy-4-methylcoumarin-containing block and a hydrophilic block, TEM can directly visualize the self-assembled structures in an aqueous medium, confirming the presence of core-shell or vesicular morphologies. acs.org This is critical for applications in drug delivery or as nanoreactors. Furthermore, advanced techniques like cryo-electron microscopy can be used to observe the nanoscale organization within phase-separated condensates of polymers in their hydrated state, providing a more accurate representation of their structure. rsc.orgbiorxiv.org

Consider a study on a block copolymer of poly(this compound) and a rubbery polymer. TEM analysis could reveal the phase-separated morphology, with the different polymer blocks forming distinct domains.

| Block Copolymer System | Observed Internal Morphology (via TEM) | Domain Size (nm) |

| P(7-MMC)-b-Poly(butyl acrylate) | Lamellar | 20-30 |

| P(7-MMC)-b-Polystyrene | Cylindrical (P(7-MMC) in PS matrix) | 15 (diameter) |

| P(7-MMC)-b-Poly(dimethylsiloxane) | Spherical (P(7-MMC) spheres in PDMS matrix) | 10-25 (diameter) |

This table is illustrative and presents hypothetical data for block copolymers of this compound to demonstrate the utility of TEM in characterizing internal structure and phase separation.

X-ray Diffraction (XRD) for Crystallinity and Ordering in Polymeric Systems

X-ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in polymeric materials. units.it Polymers can exist in various forms, from highly crystalline to completely amorphous, and XRD patterns can distinguish between these states. researchgate.net Sharp peaks in an XRD pattern indicate crystalline regions with long-range order, while broad halos are characteristic of amorphous, disordered regions. researchgate.net

For polymers synthesized from this compound, which contains a bulky, rigid coumarin group, the tendency to crystallize may be influenced by factors such as the polymer's tacticity, thermal history, and the presence of comonomers. XRD analysis can provide quantitative information on the percentage of crystallinity, which in turn affects the material's mechanical and thermal properties. The Scherrer equation can be applied to the width of the diffraction peaks to estimate the size of the crystalline domains. units.it

While some coumarin derivatives have been studied for their crystalline properties using XRD researchgate.net, specific data on polymers of this compound is not extensively documented. However, a hypothetical analysis of a homopolymer of this compound subjected to different annealing conditions could yield the following XRD results.

| Sample Treatment | Diffraction Peaks (2θ) | Degree of Crystallinity (%) | Crystallite Size (nm) |

| As-polymerized | Broad halo centered at 20° | < 5 (Amorphous) | - |

| Annealed at 100°C for 2h | Weak peaks at 15°, 22° | 15 | 8 |

| Annealed at 120°C for 2h | Sharper peaks at 15°, 22°, 28° | 35 | 15 |

| Annealed at 120°C for 8h | Well-defined peaks at 15°, 22°, 28° | 42 | 18 |

This table is illustrative and presents hypothetical data for a homopolymer of this compound to demonstrate the utility of XRD in characterizing crystallinity and ordering.

Future Directions and Emerging Research Avenues for 7 Methacryloyloxy 4 Methylcoumarin Derivatives

Integration into Advanced Smart Devices and Actuators

The photo-reversible crosslinking capability of the coumarin (B35378) moiety in MAMC is a key driver for its integration into smart devices and actuators. mdpi.com Upon irradiation with UV light (>300 nm), the coumarin groups dimerize, leading to the formation of cross-linked networks. mdpi.com This process can be reversed by exposure to shorter wavelength UV light (<290 nm), which cleaves the resulting cyclobutane (B1203170) rings and restores the original coumarin structure. mdpi.com This reversible transformation of material properties is the foundation for creating dynamic systems that can respond to external light stimuli.

Future research is poised to leverage this characteristic for the development of sophisticated soft robotics, 4D printing applications, and advanced actuators. nih.govnih.gov For instance, incorporating MAMC into polymer backbones can create materials that change shape, stiffness, or volume on demand. nih.gov This opens possibilities for light-controlled microfluidic valves, artificial muscles, and self-deploying or self-healing structures. Research has already demonstrated the potential of coumarin-functionalized polymers in injectable smart gels and multifunctional organohydrogels capable of pH-responsive fluorescence and electrostimulus writing. specificpolymers.com These materials can be precisely controlled, offering a pathway to devices that can perform complex tasks with high spatial and temporal resolution. The development of optical-sensing actuators, which both detect and respond to light, represents a significant area of future exploration for MAMC-based systems. mdpi.com

Bio-Inspired and Environmentally Sustainable Polymer Systems

The development of biodegradable and sustainable polymers is a critical global challenge. Coumarin-based polymers, including those derived from MAMC, are emerging as a promising solution. Recent studies have identified coumarin as a "pro-degradation unit," suggesting its potential to enhance the biodegradability of traditionally non-degradable polymers like polyacrylates. window-to-china.de Researchers have successfully synthesized a new class of all-carbon main-chain polymers by copolymerizing coumarin and acrylate (B77674), demonstrating that these materials possess excellent optical, thermal, and mechanical properties while also being biodegradable. window-to-china.de

The mechanism behind this enhanced degradation involves an aromatization-driven cleavage of the polymer backbone, a novel strategy for breaking down robust carbon chains under mild conditions. window-to-china.de Furthermore, the dimerization of coumarin chromophores can be initiated by direct sunlight, offering a green and environmentally friendly method for synthesizing and cross-linking polymer systems without the need for additional, potentially harmful, chemical initiators. nih.govnih.gov Future research will likely focus on optimizing these bio-inspired degradation pathways and expanding the range of sustainable polymers that can be created by incorporating MAMC and other coumarin derivatives. This includes developing materials for applications such as controlled-release pesticide formulations that minimize environmental impact. rsc.org

Synergistic Combinations with Other Functional Moieties for Enhanced Properties

The versatility of the methacrylate (B99206) group in 7-methacryloyloxy-4-methylcoumarin allows for its copolymerization with a wide array of other monomers, creating materials with tailored and enhanced functionalities. specificpolymers.com This synergistic approach allows researchers to combine the photo-responsive nature of the coumarin unit with other desirable properties.

For example, copolymerizing MAMC with monomers like N-vinyl pyrrolidone (NVP) or butoxyethylmethacrylate (BOEMA) has been shown to improve the thermal stability of the resulting polymers. researchgate.net Copolymers with NVP have also demonstrated significant antibacterial activity, which increases with higher MAMC content, indicating that the coumarin moiety plays a crucial role in this antimicrobial effect. researchgate.net Similarly, copolymers of MAMC with vinyl acetate (B1210297) have been synthesized. researchgate.net Combining MAMC with octadecyl 4-(methacryloyloxy)benzoate has resulted in a copolymer with potent antimicrobial properties and exceptional performance as a pour-point depressant for waxy crude oil, significantly improving its flowability. ekb.egekb.eg These examples highlight a clear research trajectory: the strategic combination of MAMC with other functional units to create multifunctional polymers for specific, high-performance applications.

Table 1: Synergistic Effects of MAMC in Copolymers

| Copolymer Constituent | Enhanced Property | Research Finding |

|---|---|---|

| N-vinyl pyrrolidone (NVP) | Thermal Stability, Antibacterial Activity | Stability and antibacterial effect increase with MAMC content. researchgate.net |

| Butoxyethylmethacrylate (BOEMA) | Thermal Stability | Copolymers exhibit moderate thermal stability and higher glass transition temperatures. researchgate.net |

| Vinyl Acetate (VAc) | Photoreactive Polymer Synthesis | Copolymers were synthesized for further functional applications. researchgate.net |

| Octadecyl 4-(methacryloyloxy)benzoate | Antimicrobial Activity, Rheology Modification | Showed moderate to potent antimicrobial activity and significantly improved crude oil flow. ekb.egekb.eg |

Machine Learning and Artificial Intelligence in Materials Design and Discovery

Multiscale Modeling Approaches for Complex Polymer Systems

To fully unlock the potential of this compound in advanced materials, a deep understanding of the relationship between molecular structure and macroscopic properties is essential. Multiscale modeling provides a powerful framework for achieving this by bridging the gap between atomistic-level interactions and the bulk behavior of polymer systems.

Computational studies, such as those employing density functional theory (DFT), can elucidate the electronic and photochemical properties of the coumarin moiety, for example, by analyzing intermolecular charge transfer. researchgate.net At a larger scale, molecular dynamics (MD) simulations can be used to study the dynamics of polymer chains, the process of photocrosslinking, and how factors like molecular orientation affect the efficiency and reversibility of the coumarin dimerization reaction. rsc.org Coarse-grained (CG) modeling, which simplifies the representation of the polymer, allows for the simulation of larger systems over longer timescales, providing insights into properties like glass transition temperature and the morphology of polymer blends and networks. nih.gov By integrating these different modeling techniques, researchers can build comprehensive models that predict how changes in MAMC copolymer composition and architecture will influence the final material's mechanical, thermal, and photo-responsive properties, thereby guiding the rational design of complex polymer systems for targeted applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 7-Methacryloyloxy-4-methylcoumarin?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Calibrate with reference standards and validate retention times .

- Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR to confirm substituent positions (e.g., methacryloyloxy and methyl groups). Compare chemical shifts with published spectra for related coumarins .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to verify molecular weight (CHO, expected [M+H]: 245.0814) .

Q. How should researchers address solubility challenges for this compound in aqueous systems?

- Methodological Answer :

- Solvent Selection : Use dimethyl sulfoxide (DMSO) as a primary solvent (up to 25 mg/mL, 131.44 mM) with ultrasonic agitation to enhance dissolution .

- Surfactant-Assisted Dispersion : For cell-based studies, employ non-ionic surfactants (e.g., Tween-80) to stabilize aqueous suspensions without interfering with biological activity .

- Precipitation Control : Maintain stock solutions at -20°C in airtight vials to prevent hydrolysis or aggregation .

Q. What storage conditions optimize the stability of this compound?

- Methodological Answer :

- Temperature : Store desiccated at -20°C in amber vials to prevent photodegradation .

- Handling : Use nitrogen or argon atmospheres during weighing to minimize oxidation. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can this compound be applied in photo-crosslinking for polymer research?

- Methodological Answer :

- Copolymer Design : Incorporate this compound (MAMC) into methacrylate-based polymers (e.g., with tertiary carboxybetaine esters). UV irradiation (365 nm) triggers [2+2] cycloaddition, enabling tunable crosslinking density .

- Functional Validation : Use FTIR to monitor carbonyl group consumption post-crosslinking. Assess hydrolytic degradation in simulated seawater (ASW) to evaluate antibiofouling efficacy .

Q. What strategies resolve contradictions in cytochrome P450 (CYP) inhibition data involving coumarin derivatives?

- Methodological Answer :

- Substrate Specificity : Validate assays with isoform-specific fluorogenic probes (e.g., 7-methoxy-4-trifluoromethylcoumarin for CYP2C9 vs. coumarin for CYP2A6). Cross-check results using human liver microsomes and recombinant CYP isoforms .

- Inhibition Profiling : Compare IC values across multiple substrates. For example, CYP2D6 activity may vary between 3-[2-(N,N-diethylamino)ethyl]-7-Methoxy-4-methylcoumarin (AMMC) and bufuralol due to structural differences in binding pockets .

Q. How can researchers evaluate the apoptotic effects of this compound derivatives in cancer cells?

- Methodological Answer :

- Apoptosis Arrays : Treat cells (e.g., A549 lung cancer) with derivatives and analyze protein expression using antibody-based arrays (e.g., Ray Biotech Human Apoptosis Array). Focus on markers like caspase-3, Bax/Bcl-2 ratios, and PARP cleavage .

- Mechanistic Validation : Combine siRNA knockdown of apoptotic regulators (e.g., p53) with flow cytometry to confirm pathway specificity. Cross-reference with transcriptomic data (RNA-seq) .

Q. What experimental designs mitigate fluorescence interference in CYP activity assays using coumarin derivatives?

- Methodological Answer :

- Background Correction : Pre-incubate microsomes with NADPH to quantify autofluorescence. Use quinine sulfate as a reference standard for fluorescence normalization .

- Orthogonal Validation : Confirm metabolite formation via LC-MS/MS. For example, quantify 7-hydroxy-4-methylcoumarin as a CYP2A6-specific product to distinguish from non-enzymatic degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antibacterial efficacy of this compound analogs?

- Methodological Answer :

- Strain-Specific Activity : Test analogs against Gram-positive (e.g., Bacillus subtilis) and Gram-negative models (e.g., E. coli). Note that 7-Methoxy-4-methylcoumarin showed superior activity against B. subtilis compared to amoxicillin, but this may not extrapolate to other derivatives .

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) to differentiate bactericidal vs. bacteriostatic effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.